REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:12])([CH2:7][CH2:8][CH2:9][CH2:10][Cl:11])[CH2:3][C:4](O)=[O:5].[CH:13](Cl)(Cl)Cl.S(Cl)(Cl)=O.CN(C)[CH:23]=[O:24]>>[CH3:1][C:2]([CH3:12])([CH2:7][CH2:8][CH2:9][CH2:10][Cl:11])[CH2:3][C:4]([O:24][CH2:23][CH3:13])=[O:5]
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Name
|
3,3-dimethyl-7-chloroheptanoic acid
|
Quantity
|
428 g
|
Type
|
reactant
|
Smiles
|
CC(CC(=O)O)(CCCCCl)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for three hours
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution then is concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residual acid chloride is dissolved in a minimum amount of benzene
|
Type
|
ADDITION
|
Details
|
added slowly to a solution
|
Type
|
ADDITION
|
Details
|
containing 1260 ml
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for one hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
the solution is concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in ether
|
Type
|
WASH
|
Details
|
washed with water, dilute sodium bicarbonate solution and saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give 415 g
|
Type
|
DISTILLATION
|
Details
|
of crude oil, which is distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
to yield two fractions
|
Name
|
|
Type
|
|
Smiles
|
CC(CC(=O)OCC)(CCCCCl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |